Fosfomycin Trometamol Impurity A
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Overview
Description
Fosfomycin Trometamol Impurity A is a chemical compound associated with the antibiotic fosfomycin trometamol. Fosfomycin is a broad-spectrum antibiotic used primarily to treat urinary tract infections. It works by inhibiting the initial step in bacterial cell wall synthesis, making it effective against both Gram-positive and Gram-negative bacteria .
Preparation Methods
The preparation of Fosfomycin Trometamol Impurity A involves several synthetic routes and reaction conditions. One method includes dissolving fosfomycin trometamol in a solvent and heating it for a degradation reaction. The reaction is monitored using liquid phase techniques, and the product is obtained through freeze-drying . Another method involves reacting levo-phosphamide salt and tromethamine to prepare fosfomycin bis (alpha-methylbenzylamine/tromethamine) salt, followed by further reactions to obtain the final product .
Chemical Reactions Analysis
Fosfomycin Trometamol Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and hydrogen with palladium/activated carbon . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the addition of glutathione to the oxirane ring of fosfomycin is catalyzed by glutathione S-transferase .
Scientific Research Applications
Fosfomycin Trometamol Impurity A has several scientific research applications. It is used in the development of new analytical methods for quantifying fosfomycin trometamol in pharmaceutical dosage forms . Additionally, it is studied for its potential use in treating infections caused by multidrug-resistant bacteria . The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of Fosfomycin Trometamol Impurity A involves the inhibition of bacterial cell wall synthesis. It binds covalently to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), rendering the enzyme inactive . This inhibition prevents the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Fosfomycin Trometamol Impurity A is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibacterial activity. Similar compounds include fosfomycin disodium and fosfomycin calcium, which are also used to treat bacterial infections . fosfomycin trometamol has enhanced bioavailability and is more effective for oral administration .
Properties
Molecular Formula |
C7H20NO8P |
---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C4H11NO3.C3H9O5P/c5-4(1-6,2-7)3-8;1-2(4)3(5)9(6,7)8/h6-8H,1-3,5H2;2-5H,1H3,(H2,6,7,8)/t;2-,3-/m.1/s1 |
InChI Key |
GDGGNKAXPBUCHD-GEHKUQKJSA-N |
Isomeric SMILES |
C[C@H]([C@H](O)P(=O)(O)O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CC(C(O)P(=O)(O)O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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